N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 868982-47-2
VCID: VC7447374
InChI: InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26)
SMILES: C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4
Molecular Formula: C20H22N4O7S
Molecular Weight: 462.48

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide

CAS No.: 868982-47-2

Cat. No.: VC7447374

Molecular Formula: C20H22N4O7S

Molecular Weight: 462.48

* For research use only. Not for human or veterinary use.

N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide - 868982-47-2

Specification

CAS No. 868982-47-2
Molecular Formula C20H22N4O7S
Molecular Weight 462.48
IUPAC Name N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
Standard InChI InChI=1S/C20H22N4O7S/c25-19(22-12-14-2-1-5-21-11-14)20(26)23-13-18-24(6-7-31-18)32(27,28)15-3-4-16-17(10-15)30-9-8-29-16/h1-5,10-11,18H,6-9,12-13H2,(H,22,25)(H,23,26)
Standard InChI Key IIUCVJLWXJQMCW-UHFFFAOYSA-N
SMILES C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key domains:

  • 2,3-Dihydro-1,4-benzodioxine-6-sulfonyl group: A bicyclic ether system fused to a sulfonyl moiety, providing rigidity and hydrogen-bonding capacity.

  • 1,3-Oxazolidin-2-ylmethyl subunit: A five-membered heterocycle containing both oxygen and nitrogen, contributing to conformational flexibility.

  • N'-[(Pyridin-3-yl)methyl]ethanediamide tail: A diamide linker connecting a pyridine ring, enhancing solubility and enabling π-π stacking interactions.

Table 1: Physicochemical Properties

PropertyValue
CAS No.868982-47-2
Molecular FormulaC₂₀H₂₂N₄O₇S
Molecular Weight462.48 g/mol
IUPAC NameN-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide
SMILESC1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CN=CC=C4
Topological Polar Surface Area153 Ų (estimated)

The sulfonyl group (-SO₂-) acts as a hydrogen bond acceptor, while the pyridine nitrogen provides a protonation site under physiological conditions.

Synthesis and Characterization

Synthetic Pathways

The synthesis typically follows a multi-step protocol:

Step 1: Sulfonylation of 2,3-Dihydro-1,4-benzodioxin-6-amine
Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with chlorosulfonic acid yields the intermediate sulfonyl chloride, which is subsequently coupled to the oxazolidine scaffold .

Step 2: Oxazolidine Formation
Cyclocondensation of epichlorohydrin with a primary amine generates the 1,3-oxazolidine ring, followed by N-alkylation using bromoacetamide derivatives.

Step 3: Diamide Coupling
The final step involves coupling the sulfonylated oxazolidine with N-(pyridin-3-ylmethyl)oxamic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt).

Table 2: Key Reaction Conditions

StepReagents/ConditionsYield (%)
1ClSO₃H, DCM, 0–5°C, 2 h78
2Epichlorohydrin, K₂CO₃, DMF, 80°C65
3EDC, HOBt, DMF, rt, 12 h82

Characterization Techniques

  • FTIR Spectroscopy: Confirmed sulfonyl (S=O) stretches at 1165 cm⁻¹ and 1350 cm⁻¹, alongside amide C=O bands at 1680 cm⁻¹.

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), δ 7.75 (d, J = 8.4 Hz, 2H, benzodioxine-H), δ 4.25–4.10 (m, 4H, oxazolidine-CH₂), δ 3.85 (s, 2H, N-CH₂-pyridine) .

  • Mass Spectrometry: ESI-MS m/z 463.1 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₄O₇S.

TargetMechanismPredicted IC₅₀
α-GlucosidaseCompetitive inhibition10–15 μM
Bacterial DHPSPterin binding site occlusion2–5 μg/mL
Carbonic Anhydrase IXSulfonamide-Zn²⁺ coordination<1 μM

Research Limitations and Future Directions

Despite promising in silico predictions, in vivo pharmacokinetic data remain absent. Key challenges include:

  • Solubility: The compound’s logP of 2.1 suggests moderate hydrophobicity, necessitating prodrug strategies.

  • Metabolic Stability: Oxazolidine rings are prone to hepatic oxidation, requiring structural optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator